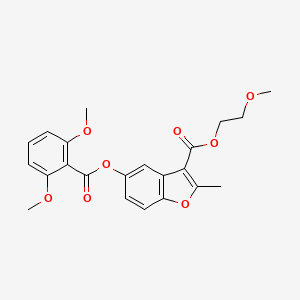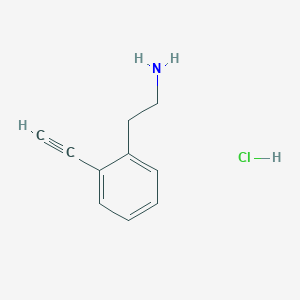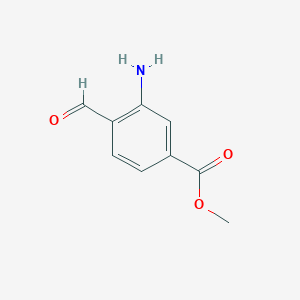
Methyl 3-amino-4-formylbenzoate
Descripción general
Descripción
Methyl 3-amino-4-formylbenzoate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of an amino group (-NH₂) and a formyl group (-CHO) attached to a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can be achieved by reacting benzoic acid, 3-amino-4-(dimethoxymethyl)-, methyl ester with specific reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using high-purity reagents and catalysts. The process typically includes steps such as esterification, amidation, and purification to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or acylating agents under controlled temperatures.
Major Products:
Oxidation: 3-amino-4-carboxybenzoate.
Reduction: 3-amino-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-formylbenzoate is widely used in scientific research due to its versatile properties. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4-formylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 4-amino-3-formylbenzoate: Similar structure but with different positional isomers.
Methyl 3-formylbenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 4-formylbenzoate: Different positional isomer with distinct chemical properties.
Uniqueness: Methyl 3-amino-4-formylbenzoate is unique due to the presence of both an amino and a formyl group on the benzoate ester. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 3-amino-4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULTVJWWNIPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B2873514.png)
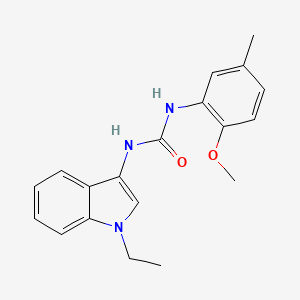
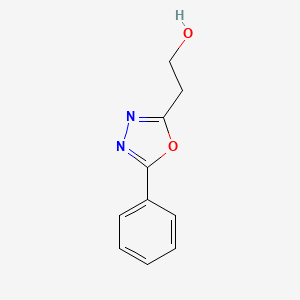
![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2873518.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)
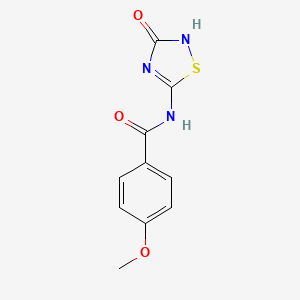
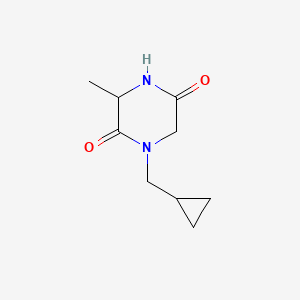
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine](/img/structure/B2873523.png)
![ethyl 4-cyano-3-methyl-5-[1-(propan-2-yl)-1H-pyrazole-5-amido]thiophene-2-carboxylate](/img/structure/B2873524.png)
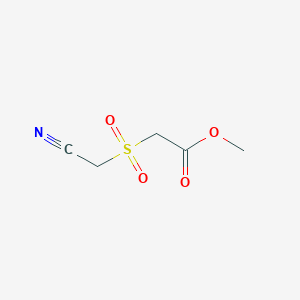
![N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)
